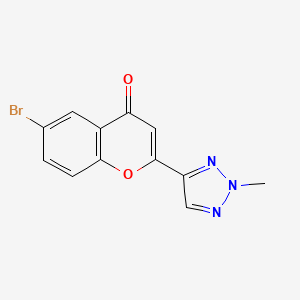
6-Bromo-2-(2-methyl-1H-1,2,3-triazol-4-yl)-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-(2-methyl-1H-1,2,3-triazol-4-yl)-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a 2-methyl-1H-1,2,3-triazol-4-yl group at the 2nd position, and a benzopyran-4-one core structure. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2-methyl-1H-1,2,3-triazol-4-yl)-4H-1-benzopyran-4-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Triazole Formation: The 2-methyl-1H-1,2,3-triazol-4-yl group can be introduced through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This involves the reaction of an alkyne with an azide in the presence of a copper catalyst.
Cyclization: The final step involves the cyclization of the intermediate to form the benzopyran-4-one core structure. This can be achieved through various cyclization reactions, depending on the specific intermediates used.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
化学反応の分析
Types of Reactions
6-Bromo-2-(2-methyl-1H-1,2,3-triazol-4-yl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzopyran core and the triazole ring.
Cyclization and Ring-Opening: The benzopyran core can participate in cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Triazole Formation: Copper(I) catalyst, alkyne, azide
Substitution: Nucleophiles such as amines, thiols, alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzopyran derivatives, while oxidation and reduction reactions can modify the oxidation state of the core structure.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe for studying biological processes and interactions, particularly those involving the triazole and benzopyran moieties.
Medicine: Potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 6-Bromo-2-(2-methyl-1H-1,2,3-triazol-4-yl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The triazole ring and benzopyran core can interact with various enzymes, receptors, and proteins, leading to modulation of their activity. For example, the compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth, leading to its potential therapeutic effects.
類似化合物との比較
6-Bromo-2-(2-methyl-1H-1,2,3-triazol-4-yl)-4H-1-benzopyran-4-one can be compared with other benzopyran and triazole derivatives, such as:
6-Bromo-2-(1H-1,2,3-triazol-4-yl)-4H-1-benzopyran-4-one: Lacks the methyl group on the triazole ring.
2-(2-Methyl-1H-1,2,3-triazol-4-yl)-4H-1-benzopyran-4-one: Lacks the bromine atom at the 6th position.
6-Bromo-4H-1-benzopyran-4-one: Lacks the triazole ring.
The uniqueness of this compound lies in the combination of the bromine atom, triazole ring, and benzopyran core, which imparts distinct chemical and biological properties.
特性
CAS番号 |
131924-43-1 |
|---|---|
分子式 |
C12H8BrN3O2 |
分子量 |
306.11 g/mol |
IUPAC名 |
6-bromo-2-(2-methyltriazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C12H8BrN3O2/c1-16-14-6-9(15-16)12-5-10(17)8-4-7(13)2-3-11(8)18-12/h2-6H,1H3 |
InChIキー |
LTOJGSFWCFWGQB-UHFFFAOYSA-N |
正規SMILES |
CN1N=CC(=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


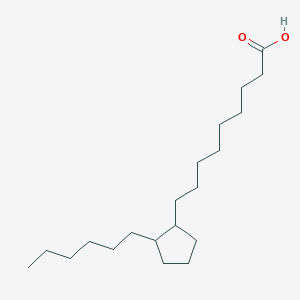
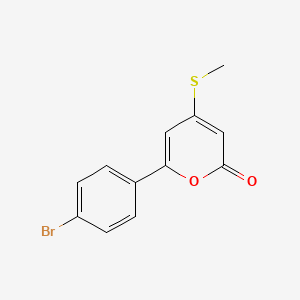
![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)



![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)

![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14282945.png)
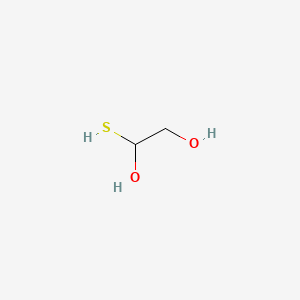
![12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL](/img/structure/B14282965.png)

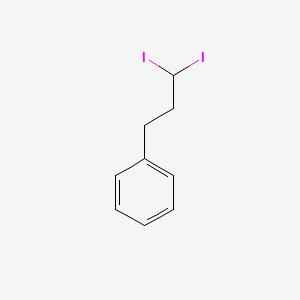
![6-[(5Z)-4-Ethyl-5-(phenylimino)-1,3,4-thiadiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14282972.png)
